ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of dioxine, thiophene, and cycloheptane
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-2-25-21(24)18-14-6-4-3-5-7-17(14)28-20(18)22-19(23)13-8-9-15-16(12-13)27-11-10-26-15/h8-9,12H,2-7,10-11H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJHYIFUUTRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the dioxine and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl esters, amides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amido and ester functional groups, using reagents like sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that integrates elements of dioxine, thiophene, and cycloheptane. The synthesis typically involves multiple steps, beginning with the preparation of dioxine and thiophene intermediates followed by their coupling under specific conditions. Common reagents include ethyl esters and various catalysts to enhance yield and purity .
Chemistry
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate serves as a valuable building block in organic synthesis. It is utilized for creating more complex molecules and acts as a reagent in various organic reactions .
Biology
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with enzymes and receptors, exploring its role in modulating biological pathways. Its unique structure may confer specific binding affinities to target proteins .
Medicine
There is ongoing research into the compound's therapeutic applications. Preliminary studies suggest it may have potential in drug development for treating diseases due to its biological activity. Investigations into its efficacy as an anti-inflammatory or analgesic agent are particularly noteworthy .
Industry
In industrial settings, this compound is explored for its utility in developing new materials and as a precursor for synthesizing industrial chemicals. Its unique properties may lead to innovations in material science .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anti-inflammatory Activity : A study demonstrated that derivatives of similar compounds exhibited significant anti-inflammatory effects in animal models when administered at specific doses .
- Drug Development : Research into related benzodioxane derivatives has shown promise in treating conditions such as pain and inflammation by targeting specific pathways involved in these processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Similar compounds to ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate include other dioxine and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of dioxine, thiophene, and cycloheptane moieties, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzodioxine moiety followed by the cycloheptathiophene framework. The synthetic route often employs various reagents and conditions to optimize yield and purity.
Biological Activity
The biological activity of this compound has been explored in several studies. Key findings include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This was demonstrated through various assays measuring radical scavenging activity.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation. Specific mechanisms include inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Case Studies
-
Antioxidant Activity Study : A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated an IC50 value comparable to established antioxidants such as ascorbic acid.
Compound IC50 (µM) Ethyl 2-(...) 15 Ascorbic Acid 12 -
Antimicrobial Efficacy : In a study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 - Anticancer Activity : In vivo studies on mice bearing tumors demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Mechanistic Insights
The proposed mechanisms for the biological activities include:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective interaction with free radicals.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Example Conditions | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile vs. THF | +15–20% |
| Base | DIEA vs. Triethylamine | +10% (pH control) |
| Reaction Time | 12 hrs (60°C) vs. 24 hrs (RT) | +25% |
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., NMR vs. X-ray) require multi-technique validation:
- X-ray Crystallography : Use SHELX software for high-resolution structure determination, especially for cycloheptane ring puckering and amide conformation .
- 2D NMR : Perform - HSQC/HMBC to assign ambiguous proton environments (e.g., thiophene vs. benzodioxine coupling) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions, while IR identifies carbonyl (1715–1650 cm) and amide (3345 cm) stretches .
Basic: What are essential characterization techniques post-synthesis?
Methodological Answer:
Key steps include:
/ NMR : Assign proton environments (e.g., ethyl ester quartet at δ 4.1–4.3 ppm, cycloheptane multiplet at δ 1.5–2.0 ppm) .
HPLC Purity Analysis : Use C18 columns (ACN/water + 0.1% TFA) to verify >95% purity .
Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical) .
Q. Table 2: Representative Spectroscopic Data
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm) |
|---|---|---|
| Ester C=O | 170–172 (carbonyl) | 1716 (sharp) |
| Amide N-H | 11.7–11.8 (DO exchangeable) | 3345 (broad) |
Advanced: How to analyze hydrogen bonding and ring puckering in the crystal lattice?
Methodological Answer:
- Hydrogen Bonding : Apply Etter’s graph set analysis (e.g., motifs) to classify donor-acceptor patterns using crystallographic data .
- Ring Puckering : Calculate Cremer-Pople parameters for the cycloheptane ring. Use software like Mercury to quantify puckering amplitude () and phase angle () .
- Intermolecular Interactions : Identify π-π stacking (benzodioxine-thiophene distances <3.8 Å) and van der Waals contacts via Hirshfeld surface analysis .
Basic: How to evaluate biological activity against enzyme targets?
Methodological Answer:
- Enzyme Assays : Use acetylcholinesterase (AChE) inhibition protocols (Ellman’s method) at 1–100 µM concentrations. Compare IC values with donepezil controls .
- Cell-Based Assays : Test anticancer activity (e.g., HCT-116 colon cancer) via MTT assays. Include positive controls (e.g., 5-FU) and dose-response curves (1–50 µM, 24–72 hrs) .
Q. Key Considerations :
- Solubility: Use DMSO stocks (<0.1% final) to avoid cytotoxicity.
- Metabolite Screening: LC-MS/MS to monitor stability in cell media.
Advanced: What computational methods predict binding modes and conformational stability?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., AChE active site). Validate with molecular dynamics (MD) simulations (50 ns, AMBER force field) .
- QM/MM Calculations : Assess amide rotational barriers (B3LYP/6-31G*) to identify stable conformers .
- QTAIM Analysis : Map electron density (AIMAll) to confirm critical hydrogen bonds (ρ > 0.02 a.u.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
